molecular formula C19H24O2 B1293728 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid CAS No. 56531-57-8

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

Cat. No. B1293728
CAS RN: 56531-57-8
M. Wt: 284.4 g/mol
InChI Key: OSUAHUMJPBHFKV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique, diamondoid framework that imparts stability and distinct chemical properties to its derivatives. The presence of a carboxylic acid group in the molecule suggests potential reactivity typical of carboxylic acids, such as the formation of esters and amides. The dimethylphenyl group indicates potential aromatic interactions and steric effects that could influence the compound's chemical behavior and biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid, they do offer insights into the synthesis of related adamantane derivatives. For example, the synthesis of various pyridylalkyl adamantane carboxylates has been reported, which involves the formation of esters from adamantane carboxylic acids . This suggests that similar synthetic strategies could be employed for the synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid, potentially through the functionalization of adamantane followed by the introduction of the dimethylphenyl group.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which is a highly symmetrical, rigid, and three-dimensional framework. This core structure can influence the overall conformation and reactivity of the molecule. The addition of substituents, such as the dimethylphenyl group, can further modify the molecular geometry and the potential for intermolecular interactions, as seen in the formation of one-dimensional motifs by 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane .

Chemical Reactions Analysis

Adamantane carboxylic acids can participate in various chemical reactions typical of carboxylic acids. They can form esters and amides, as demonstrated by the synthesis of pyridylalkyl adamantane carboxylates . Additionally, the presence of the dimethylphenyl group could enable electrophilic aromatic substitution reactions. The reactivity of adamantane derivatives towards acids, such as the formation of trifluoromethanesulfonate esters, also indicates potential reactivity pathways for 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the nature of the substituents. For instance, adamantane carboxylic acids have been shown to exhibit mitochondrial toxicity, which is consistent with their lipophilic nature and ability to penetrate biological membranes . The luminescence properties of uranyl complexes with adamantane dicarboxylate linkers suggest that adamantane derivatives can also display interesting photophysical properties . The molecular recognition capabilities of adamantane derivatives, as seen in the versatile assembly of one-dimensional motifs, highlight the potential for these compounds to engage in specific intermolecular interactions .

properties

IUPAC Name

3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUAHUMJPBHFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971978
Record name 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

CAS RN

56531-57-8
Record name 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56531-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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